3-(3 inverted exclamation mark -Chlorophenyl)-4-methylcoumarin

Übersicht

Beschreibung

3-(3 inverted exclamation mark -Chlorophenyl)-4-methylcoumarin is a useful research compound. Its molecular formula is C16H11ClO2 and its molecular weight is 270.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(3-Chlorophenyl)-4-methylcoumarin is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

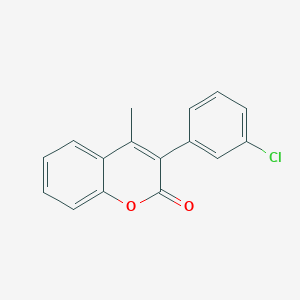

The compound 3-(3-Chlorophenyl)-4-methylcoumarin features a coumarin backbone substituted with a chlorophenyl group at the 3-position and a methyl group at the 4-position. This structural configuration is pivotal in influencing its biological activities.

Antimicrobial Activity

Research indicates that coumarin derivatives, including 3-(3-Chlorophenyl)-4-methylcoumarin, exhibit significant antimicrobial properties. In various studies:

- Minimum Inhibitory Concentration (MIC) : The compound has shown varying levels of activity against both Gram-positive and Gram-negative bacteria. For instance, in one study, it was reported that certain coumarin derivatives had MIC values as low as 1 µg/mL against Helicobacter pylori, indicating potent antibacterial effects .

- Mechanism of Action : The antimicrobial action is often attributed to the compound's ability to interact with bacterial enzymes and disrupt cell membrane integrity .

Anticancer Activity

The anticancer potential of 3-(3-Chlorophenyl)-4-methylcoumarin has been extensively studied:

- Cell Line Studies : In vitro tests have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the range of 0.39–4.85 μM, showcasing its potency compared to standard chemotherapeutic agents like doxorubicin .

- Mechanisms of Action : The anticancer effects are believed to arise from the modulation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression, such as Bcl-2 . Molecular docking studies further suggest that the compound binds effectively to target proteins, disrupting their function .

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins have also been highlighted in recent research:

- Inflammatory Models : Studies have indicated that coumarin derivatives can significantly reduce inflammation markers in various models. For example, they have been shown to inhibit the production of pro-inflammatory cytokines .

- Potential Applications : Given their anti-inflammatory effects, these compounds may serve as leads for developing new therapeutic agents for inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to 3-(3-Chlorophenyl)-4-methylcoumarin:

Case Studies

- Anticancer Efficacy : A study examining the effects of various coumarin derivatives found that those with similar structures to 3-(3-Chlorophenyl)-4-methylcoumarin exhibited significant cytotoxicity against multiple cancer cell lines. The research emphasized the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Screening : Another investigation focused on a series of coumarins revealed that modifications at specific positions led to improved antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study assessed the cytotoxic effects of various coumarin compounds, including 3-(3-Chlorophenyl)-4-methylcoumarin, against multiple human cancer cell lines. The findings demonstrated that this compound showed promising activity against specific cancer types, highlighting its potential as a lead compound for drug development .

1.2 Antimicrobial Properties

Coumarins are known for their antimicrobial activities. A review detailed the efficacy of coumarin-derived imine–metal complexes against various pathogens. The 3-(3-Chlorophenyl)-4-methylcoumarin derivative was included in studies showing broad-spectrum antibacterial and antifungal activities, suggesting its potential use in developing new antimicrobial agents .

1.3 Antioxidant Effects

The antioxidant properties of coumarins have been extensively studied. The ability of 3-(3-Chlorophenyl)-4-methylcoumarin to scavenge free radicals was evaluated in vitro, demonstrating significant antioxidant activity. This property is crucial for developing supplements aimed at reducing oxidative stress-related diseases .

Material Science Applications

2.1 Fluorescent Probes

Coumarins are often used as fluorescent probes due to their photophysical properties. The synthesis of 3-(3-Chlorophenyl)-4-methylcoumarin has been explored for applications in bioimaging and sensing technologies. Its fluorescence characteristics make it suitable for tracking biological processes in real-time .

2.2 Dye-Sensitized Solar Cells

Research has shown that coumarins can serve as sensitizers in dye-sensitized solar cells (DSSCs). The incorporation of 3-(3-Chlorophenyl)-4-methylcoumarin into DSSC designs has been investigated, revealing enhanced light absorption and energy conversion efficiency compared to traditional sensitizers .

Environmental Applications

3.1 Biodegradation Studies

The environmental impact of chemical compounds is a growing concern, and studies on the biodegradation of coumarin derivatives have been conducted. Research focused on the microbial degradation pathways of 3-(3-Chlorophenyl)-4-methylcoumarin indicated its potential for bioremediation applications, particularly in contaminated environments .

Table 1: Summary of Biological Activities of 3-(3-Chlorophenyl)-4-methylcoumarin

| Activity Type | Methodology | Results Summary |

|---|---|---|

| Anticancer | In vitro assays | Significant cytotoxicity against cancer cells |

| Antimicrobial | Disk diffusion method | Broad-spectrum activity against bacteria and fungi |

| Antioxidant | DPPH assay | Effective free radical scavenging |

Table 2: Material Science Applications

| Application Type | Findings |

|---|---|

| Fluorescent Probes | High fluorescence intensity; suitable for bioimaging |

| Dye-Sensitized Solar Cells | Improved energy conversion efficiency compared to standard dyes |

Case Studies

-

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry examined the effects of various coumarins, including 3-(3-Chlorophenyl)-4-methylcoumarin, on cancer cell lines such as MCF-7 and HeLa. The compound exhibited IC50 values indicating potent anticancer activity, making it a candidate for further drug development. -

Case Study 2: Environmental Impact Assessment

An investigation into the biodegradation of coumarins highlighted the role of microbial consortia in degrading 3-(3-Chlorophenyl)-4-methylcoumarin in contaminated soils. Results showed over 70% degradation within two weeks, suggesting its potential for use in bioremediation strategies.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-13-7-2-3-8-14(13)19-16(18)15(10)11-5-4-6-12(17)9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLMDLNDXPJYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.